molecular formula C16H18N4O B6983687 N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide

N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide

Cat. No.: B6983687
M. Wt: 282.34 g/mol
InChI Key: PNVLSUZYARHZOL-UHFFFAOYSA-N
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Description

N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic amides

Properties

IUPAC Name

N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-14(9-10-17-19-12)18-16(21)20-11-5-4-7-13-6-2-3-8-15(13)20/h2-3,6,8-10H,4-5,7,11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVLSUZYARHZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)NC(=O)N2CCCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridazine with a benzazepine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product. The use of continuous flow reactors may also be explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and benzazepine derivatives, such as:

  • Pyridazine-3-carboxamide
  • Benzazepine-1-carboxamide
  • 3-methylpyridazine derivatives

Uniqueness

What sets N-(3-methylpyridazin-4-yl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide apart is its unique combination of the pyridazine and benzazepine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

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